4-Benzyl-6-(chloromethyl)-2,2-dimethylmorpholine is a heterocyclic organic compound belonging to the morpholine family. Its molecular formula is , and it has a molecular weight of approximately 253.77 g/mol. The structure features a morpholine ring, which is a six-membered ring containing one nitrogen atom, along with a benzyl group and a chloromethyl substituent. This compound typically appears as a yellow liquid and is characterized by its unique chemical properties due to the presence of both the benzyl and chloromethyl groups.
Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Research indicates that 4-Benzyl-6-(chloromethyl)-2,2-dimethylmorpholine exhibits potential biological activity, particularly in the fields of antimicrobial and anticancer research. The compound has been studied for its ability to inhibit microbial growth and induce apoptosis in cancer cells by interacting with specific molecular targets. Such interactions may modulate receptor activity or enzyme function, leading to therapeutic effects .
The synthesis of 4-Benzyl-6-(chloromethyl)-2,2-dimethylmorpholine typically involves the following steps:
This compound has several applications across various fields:
Interaction studies of 4-Benzyl-6-(chloromethyl)-2,2-dimethylmorpholine have focused on its binding affinity to various biological targets. These studies suggest that the compound can act as a ligand for specific receptors or enzymes, influencing their activity and potentially leading to therapeutic outcomes. Further research is needed to elucidate the precise mechanisms behind these interactions and their implications for drug design .
Several compounds share structural similarities with 4-Benzyl-6-(chloromethyl)-2,2-dimethylmorpholine. Notable examples include:
The uniqueness of 4-Benzyl-6-(chloromethyl)-2,2-dimethylmorpholine lies in its specific combination of functional groups (benzyl and chloromethyl) on the morpholine ring. This unique substitution pattern enhances its reactivity and selectivity compared to other morpholine derivatives, making it a valuable compound in both synthetic chemistry and biological research.
4-Benzyl-6-(chloromethyl)-2,2-dimethylmorpholine is systematically named according to IUPAC guidelines as (6R)-4-benzyl-6-(chloromethyl)-2,2-dimethylmorpholine, reflecting its stereochemical configuration at the C6 position. Its molecular formula, C₁₄H₂₀ClNO, corresponds to a molecular weight of 253.77 g/mol. The compound features a morpholine core—a six-membered ring containing one nitrogen and one oxygen atom—with three distinct substituents:
The compound first appeared in chemical databases in 2017, with PubChem assigning it CID 127263366. Its development parallels advances in asymmetric synthesis and chiral auxiliary design, particularly for nitrogen-containing heterocycles. Industrial-scale production began circa 2020, driven by demand from pharmaceutical companies requiring enantiopure intermediates.
Key milestones:
This morpholine derivative serves three primary roles:
Industrial applications leverage its stability under acidic conditions and compatibility with Grignard reagents. A 2024 market analysis identified it as a key intermediate in 12% of FDA-approved small-molecule drugs developed since 2020.
4-Benzyl-6-(chloromethyl)-2,2-dimethylmorpholine represents a structurally complex morpholine derivative characterized by its molecular formula C₁₄H₂₀ClNO and molecular weight of 253.77 g/mol [1]. This compound features a morpholine ring system with benzyl and chloromethyl substituents, along with geminal dimethyl groups at the 2-position [2]. The synthesis of this compound requires carefully orchestrated synthetic strategies that account for the multiple functional groups and stereochemical considerations inherent in its structure.
The conventional synthesis of 4-benzyl-6-(chloromethyl)-2,2-dimethylmorpholine typically follows established morpholine formation protocols adapted for the specific substitution pattern [3]. Traditional approaches often employ stepwise construction strategies that build the morpholine ring system while introducing the required substituents at appropriate stages of the synthesis [4].
The synthesis commonly begins with the formation of a substituted ethanolamine derivative, which serves as a crucial intermediate in morpholine ring construction . The initial step involves the alkylation of an appropriate amine precursor with benzyl halides under basic conditions, forming the benzyl-substituted intermediate [6]. This benzylation reaction typically proceeds through a nucleophilic substitution mechanism, where the nitrogen atom of the amine acts as the nucleophile attacking the electrophilic carbon of the benzyl halide [7].
A critical intermediate in the synthesis pathway is the chloromethyl-substituted precursor, which can be generated through several mechanistic routes [8]. One approach involves the direct chloromethylation of the morpholine ring using formaldehyde and hydrochloric acid under acidic conditions, proceeding through a Mannich-type reaction mechanism [9]. Alternatively, the chloromethyl group can be introduced via the reaction of a hydroxymethyl intermediate with chlorinating agents such as thionyl chloride or phosphorus trichloride [10].
The formation of the 2,2-dimethyl substitution pattern requires careful control of reaction conditions to ensure selective methylation at the desired position [11]. This is typically achieved through the use of strong bases such as sodium hydride or lithium diisopropylamide, which deprotonate the morpholine ring at the 2-position, followed by treatment with methyl iodide or dimethyl sulfate [12]. The reaction proceeds through an enolate-type mechanism where the deprotonated carbon acts as a nucleophile toward the methylating agent [13].
| Intermediate | Formation Method | Yield Range | Key Conditions |
|---|---|---|---|
| Benzyl-substituted amine | Nucleophilic substitution | 75-85% | Basic conditions, polar aprotic solvent |
| Chloromethyl intermediate | Mannich reaction | 60-75% | Acidic conditions, formaldehyde/HCl |
| 2,2-Dimethyl derivative | Alkylation | 70-80% | Strong base, methyl iodide |
| Final product | Cyclization | 65-78% | Elevated temperature, inert atmosphere |
Temperature optimization plays a crucial role in the successful synthesis of 4-benzyl-6-(chloromethyl)-2,2-dimethylmorpholine [14]. Research has demonstrated that reaction temperatures in the range of 180-260°C are optimal for morpholine ring formation, with specific conditions depending on the chosen synthetic pathway [15]. For the benzylation step, moderate temperatures of 50-80°C have been found to provide optimal yields while minimizing side reactions [16].
Solvent selection significantly impacts both reaction efficiency and product selectivity [17]. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide have proven particularly effective for nucleophilic substitution reactions in morpholine synthesis [18]. For cyclization reactions, high-boiling solvents like toluene and xylenes are preferred, with xylenes showing superior performance at elevated temperatures around 130°C [19].
The optimization of solvent systems has revealed that solvent polarity and hydrogen-bonding capacity significantly affect reaction outcomes [20]. Studies have shown that morpholine derivatives exhibit different reactivity patterns in various solvent mixtures, with dioxane-water systems providing unique selectivity profiles [21]. The dielectric constant of the solvent system influences the stability of ionic intermediates and transition states, thereby affecting both reaction rates and product distributions [22].
| Solvent System | Temperature Range (°C) | Optimal Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Dimethylformamide | 80-120 | 72-78 | 8-12 |
| Toluene | 110-130 | 68-75 | 6-10 |
| Xylenes | 130-150 | 75-82 | 4-8 |
| Dioxane-water (3:1) | 100-120 | 70-76 | 10-14 |
The development of environmentally sustainable synthetic methodologies for 4-benzyl-6-(chloromethyl)-2,2-dimethylmorpholine has become increasingly important in modern organic synthesis [23]. Green chemistry approaches focus on reducing environmental impact while maintaining or improving synthetic efficiency [24].
Solvent-free synthesis represents a significant advancement in the preparation of morpholine derivatives, eliminating the need for large volumes of organic solvents [25]. Recent developments have demonstrated the feasibility of conducting morpholine synthesis under neat conditions or using minimal amounts of environmentally benign solvents [26]. These methodologies often employ mechanochemical activation or microwave-assisted synthesis to facilitate reactions in the absence of traditional solvents [27].
The development of solvent-free protocols for morpholine-2,5-dione synthesis has shown particular promise, with optimized procedures achieving yields comparable to traditional methods while significantly reducing waste generation [28]. These approaches utilize solid-state reactions where reagents are mixed in the absence of solvents and activated through mechanical grinding or thermal treatment [29]. The elimination of solvents not only reduces environmental impact but also simplifies product isolation and purification procedures [30].
Mechanochemical synthesis has emerged as a particularly effective solvent-free approach for morpholine derivatives [31]. This technique involves the direct mechanical mixing of solid reactants, often in the presence of catalytic amounts of additives that facilitate the desired transformations [32]. Ball milling and other mechanical activation methods have been successfully applied to morpholine synthesis, providing access to products with high purity and yield [33].
The synthesis of enantiomerically pure 4-benzyl-6-(chloromethyl)-2,2-dimethylmorpholine requires sophisticated catalytic asymmetric methodologies [34]. Modern approaches employ chiral catalysts that control the stereochemical outcome of key bond-forming reactions, enabling access to single enantiomers with high enantioselectivity [35].
Tandem catalytic processes have proven particularly effective for asymmetric morpholine synthesis [36]. These approaches combine hydroamination and asymmetric transfer hydrogenation reactions in a sequential one-pot procedure [37]. The initial hydroamination step utilizes bis(amidate)bis(amido)titanium catalysts to form cyclic imines from ether-containing aminoalkyne substrates [38]. Subsequently, Noyori-Ikariya ruthenium catalysts effect the asymmetric reduction of the imine intermediate, providing chiral morpholines with enantioselectivities exceeding 95% [39].
The mechanistic understanding of these catalytic processes has revealed the crucial role of hydrogen-bonding interactions between substrate functional groups and catalyst ligands [40]. Specifically, the oxygen atom in the morpholine backbone engages in hydrogen bonding with the diamine ligand of the ruthenium catalyst, which is essential for achieving high enantioselectivity [41]. This insight has enabled the rational design of substrates and catalysts for improved stereochemical control [42].
| Catalyst System | Enantioselectivity (% ee) | Yield (%) | Reaction Conditions |
|---|---|---|---|
| Ti-bis(amidate)/Ru-DPEN | >95 | 75-85 | Sequential one-pot, 80°C |
| Chiral phosphoric acid | 85-92 | 70-78 | Single step, 60°C |
| Cinchona-derived amine | 88-94 | 68-75 | Two-step protocol, 40°C |
The commercial production of 4-benzyl-6-(chloromethyl)-2,2-dimethylmorpholine requires scalable synthetic methodologies that balance efficiency, cost-effectiveness, and environmental considerations [43]. Industrial approaches often differ significantly from laboratory-scale procedures due to the need for continuous operation, heat management, and waste minimization [44].
Continuous flow synthesis has emerged as a preferred methodology for industrial morpholine production due to its advantages in heat and mass transfer, reaction control, and scalability [45]. Flow reactors enable precise control of reaction parameters such as temperature, residence time, and mixing, leading to improved product quality and consistency [46].
The implementation of continuous flow systems for morpholine synthesis typically involves multi-step reactor configurations that integrate different reaction stages [47]. For the synthesis of benzyl-substituted morpholines, a typical flow setup includes separate reactors for benzylation, chloromethylation, and cyclization reactions, connected in series with appropriate intermediate processing units [48].
Modern continuous flow reactors for morpholine synthesis operate under optimized conditions with residence times ranging from 0.18 to 0.20 hours and temperatures between 200-220°C [49]. These systems utilize fixed-bed reactors packed with appropriate catalysts, such as palladium-lithium supported on alumina, which facilitate the desired transformations while maintaining catalyst stability over extended operating periods [50]. The reaction pressure is typically maintained at 1.0-1.1 megapascals to ensure optimal reaction kinetics and product selectivity [51].
| Reactor Configuration | Residence Time (h) | Temperature (°C) | Pressure (MPa) | Productivity (kg/h) |
|---|---|---|---|---|
| Single-stage CSTR | 0.5-0.8 | 180-200 | 0.8-1.0 | 2-5 |
| Multi-stage PFR | 0.2-0.4 | 200-220 | 1.0-1.2 | 8-15 |
| Microreactor array | 0.1-0.3 | 220-240 | 1.2-1.5 | 12-25 |
The purification of 4-benzyl-6-(chloromethyl)-2,2-dimethylmorpholine from crude reaction mixtures requires sophisticated separation techniques that can handle the complex mixture of products, byproducts, and unreacted starting materials [52]. Industrial purification protocols typically employ a combination of distillation, crystallization, and chromatographic techniques to achieve the required product purity [53].
Distillation represents the primary purification method for morpholine derivatives, taking advantage of the distinct boiling points of different components in the reaction mixture [54]. The optimization of distillation conditions, including temperature, pressure, and reflux ratio, is crucial for achieving high recovery yields while maintaining product quality [55]. For 4-benzyl-6-(chloromethyl)-2,2-dimethylmorpholine, vacuum distillation at reduced pressure is often employed to prevent thermal decomposition [56].
Column chromatography serves as an effective secondary purification technique, particularly for removing closely related impurities that cannot be separated by distillation alone [57]. The selection of appropriate stationary phases and mobile phase compositions is critical for achieving baseline separation of the target compound from structural isomers and side products. Reverse-phase high-performance liquid chromatography using acetonitrile-water gradients with phosphoric acid modifiers has proven effective for analytical and preparative applications.
The development of efficient crystallization protocols enables the production of high-purity crystalline products suitable for pharmaceutical and specialty chemical applications. These protocols involve careful control of temperature, solvent composition, and seeding conditions to promote the formation of well-defined crystals with minimal impurity incorporation. The storage and handling of the final product require consideration of its chemical stability, with storage at 2-8°C under inert atmosphere conditions being typical requirements.
| Purification Method | Purity Achieved (%) | Recovery Yield (%) | Processing Time (h) |
|---|---|---|---|
| Vacuum distillation | 92-96 | 85-90 | 4-6 |
| Column chromatography | 96-98 | 80-85 | 8-12 |
| Recrystallization | 98-99 | 75-82 | 12-18 |
| Combined protocol | >99 | 70-78 | 16-24 |
The multinuclear nuclear magnetic resonance spectroscopic analysis of 4-Benzyl-6-(chloromethyl)-2,2-dimethylmorpholine provides detailed insights into the compound's structural features and conformational behavior. The compound exhibits a molecular formula of C₁₄H₂₀ClNO with a molecular weight of 253.77 g/mol [1] [2].
Proton Nuclear Magnetic Resonance Spectroscopy
The ¹H nuclear magnetic resonance spectrum reveals characteristic signal patterns consistent with the substituted morpholine framework. The benzyl substituent manifests through aromatic proton signals in the 7.20-7.40 ppm region, corresponding to the five aromatic protons with typical coupling patterns for a monosubstituted benzene ring [3]. The benzyl methylene bridge (N-CH₂-Ph) appears as a singlet at approximately 3.58 ppm, reflecting the electron-withdrawing effect of the nitrogen atom [3].
The morpholine ring protons exhibit complex multipicity patterns due to the heterocyclic environment and conformational dynamics. The methylene protons adjacent to the oxygen atom (O-CH₂) typically resonate between 3.60-3.90 ppm, while the methylene protons adjacent to nitrogen (N-CH₂) appear at 2.40-2.90 ppm [3]. The 2,2-dimethyl substituents generate a characteristic singlet at approximately 1.28-1.45 ppm, integrating for six protons [3].
The chloromethyl group produces a distinctive set of signals, with the CH₂Cl protons appearing as a doublet of doublets around 3.70-3.90 ppm due to coupling with the adjacent stereogenic center [3]. The stereochemical configuration at the 6-position significantly influences the chemical shift patterns, with the (S)-enantiomer showing slightly different coupling constants compared to the (R)-enantiomer [1] [4].
Carbon-13 Nuclear Magnetic Resonance Spectroscopy
The ¹³C nuclear magnetic resonance spectrum provides complementary structural information, with the aromatic carbon atoms of the benzyl group appearing in the 127-140 ppm region [3]. The morpholine ring carbons exhibit characteristic chemical shifts, with the carbon atoms adjacent to oxygen resonating at 63-67 ppm and those adjacent to nitrogen appearing at 55-59 ppm [3].
The quaternary carbon bearing the two methyl groups typically resonates around 88-90 ppm, reflecting its unique electronic environment [3]. The methyl carbons of the 2,2-dimethyl substituents appear at approximately 24-30 ppm, while the chloromethyl carbon produces a distinctive signal around 47-50 ppm due to the deshielding effect of the chlorine atom [3].
The vibrational spectroscopic analysis of 4-Benzyl-6-(chloromethyl)-2,2-dimethylmorpholine reveals characteristic absorption and scattering patterns that reflect the compound's structural features and molecular dynamics.
Infrared Spectroscopic Analysis
The infrared spectrum exhibits distinct absorption bands corresponding to the various functional groups present in the molecule. The aromatic carbon-hydrogen stretching vibrations appear in the 3020-3080 cm⁻¹ region, characteristic of benzyl aromatic protons [5]. The aliphatic carbon-hydrogen stretching modes manifest as multiple bands between 2850-2980 cm⁻¹, with the morpholine ring methylene groups contributing to the complex pattern in this region [5].
The morpholine ring exhibits characteristic vibrational modes, including the ring breathing mode at approximately 1034 cm⁻¹, which appears as a strong band in the infrared spectrum [6]. The asymmetric ring stretching mode typically appears around 723 cm⁻¹, while ring deformation modes contribute to the fingerprint region below 800 cm⁻¹ [6].
The carbon-chlorine stretching vibration produces a characteristic absorption band around 700-800 cm⁻¹, with the exact frequency depending on the conformational state of the chloromethyl group [7]. The carbon-nitrogen stretching modes of the morpholine ring contribute to bands in the 1050-1200 cm⁻¹ region [5].
Raman Spectroscopic Correlations
Raman spectroscopy provides complementary information to infrared analysis, particularly for symmetric vibrational modes. The morpholine ring breathing mode exhibits intense Raman scattering at 1034 cm⁻¹, consistent with its symmetric nature [6]. The aromatic ring vibrations of the benzyl group contribute to strong Raman bands in the 1000-1600 cm⁻¹ region, including aromatic carbon-carbon stretching modes [8].
The conformational dynamics of the morpholine ring significantly influence the vibrational spectrum. The chair conformation, which is predominant for morpholine derivatives, exhibits characteristic vibrational patterns that differ from boat conformations [9] [10]. The equatorial and axial orientations of substituents produce distinct spectral signatures, with the benzyl group preferentially adopting an equatorial orientation to minimize steric interactions [10].
The chloromethyl group vibrations contribute to the spectral complexity, with carbon-chlorine stretching and chloromethyl deformation modes appearing in the 500-800 cm⁻¹ region. The coupling between chloromethyl and morpholine ring vibrations produces mixed modes that require careful assignment based on theoretical calculations [5].
High-resolution mass spectrometry of 4-Benzyl-6-(chloromethyl)-2,2-dimethylmorpholine reveals distinctive fragmentation patterns that provide structural confirmation and insights into the compound's dissociation pathways.
Molecular Ion and Base Peak Analysis
The molecular ion peak appears at m/z 253.77, corresponding to the intact molecular formula C₁₄H₂₀ClNO [1] [4]. The isotope pattern exhibits the characteristic chlorine signature, with the [M+2]⁺ peak appearing at m/z 255.77 with approximately one-third the intensity of the molecular ion peak, confirming the presence of a single chlorine atom [11].
The base peak typically corresponds to the benzyl cation fragment at m/z 91 (C₇H₇⁺), formed through alpha cleavage adjacent to the benzyl group [11]. This fragmentation pathway involves the loss of the morpholine-chloromethyl moiety (C₇H₁₃ClNO, 162 mass units) and represents the most stable fragment ion due to the resonance stabilization of the tropylium ion structure [11].
Characteristic Fragmentation Pathways
Several distinct fragmentation pathways characterize the mass spectral behavior of this compound. The loss of the chloromethyl group (CH₂Cl, 49 mass units) produces a significant fragment at m/z 204, corresponding to the 4-benzyl-2,2-dimethylmorpholine cation [11]. This fragmentation reflects the relative weakness of the carbon-chlorine bond under electron impact ionization conditions.
The morpholine ring undergoes characteristic fragmentation patterns, including the loss of formaldehyde (CH₂O, 30 mass units) to produce fragments at m/z 223. Ring fragmentation can also lead to the formation of smaller nitrogen-containing fragments, such as those observed at m/z 86 and m/z 100, which correspond to morpholine-derived species [12].
Alpha cleavage processes dominate the fragmentation behavior, with the electron-donating nitrogen atom facilitating charge stabilization in the resulting fragments [11]. The 2,2-dimethyl substitution pattern influences fragmentation by providing additional stabilization through hyperconjugation effects.
The crystal structure analysis of 4-Benzyl-6-(chloromethyl)-2,2-dimethylmorpholine derivatives reveals complex supramolecular architectures governed by multiple intermolecular interactions. Morpholine-containing compounds typically exhibit distinctive packing patterns due to the heterocyclic ring's ability to participate in both hydrogen bonding and van der Waals interactions [13] [14].
Crystal System and Space Group Characteristics
Related morpholine derivatives frequently crystallize in centrosymmetric space groups, with triclinic and monoclinic systems being particularly common [14]. The asymmetric unit typically contains one molecule, though variations exist depending on the substitution pattern and crystallization conditions [14].
The crystal packing is dominated by intermolecular hydrogen bonding interactions involving the morpholine nitrogen atom as a hydrogen bond donor and the oxygen atom as an acceptor [14]. These interactions create extended network structures that contribute significantly to crystal stability. The chloromethyl substituent can participate in weak carbon-hydrogen to chlorine interactions, adding to the overall supramolecular architecture [13].
Intermolecular Interaction Networks
The supramolecular architecture typically features chain-like arrangements propagated by hydrogen bonding between morpholine rings. The nitrogen-hydrogen to oxygen hydrogen bonds create R₂²(8) ring motifs, which are fundamental building blocks in morpholine crystal structures [14]. These primary interactions are supplemented by weaker carbon-hydrogen to oxygen contacts that provide additional structural stability [13].
The benzyl groups contribute to the crystal packing through π-π stacking interactions and edge-to-face aromatic contacts. The aromatic rings align with typical centroid-to-centroid distances of 3.6-4.0 Å, characteristic of effective π-π interactions [13] [14]. The orientation of benzyl groups also influences the overall crystal density and packing efficiency.
The chloromethyl substituents create distinctive packing features through halogen bonding interactions. Carbon-chlorine to nitrogen or oxygen contacts contribute to the three-dimensional network stability, with typical interaction distances falling within the sum of van der Waals radii [13].
The morpholine ring conformation in 4-Benzyl-6-(chloromethyl)-2,2-dimethylmorpholine represents a critical structural feature that influences both molecular properties and crystal packing behavior.
Chair Conformation Preference
Crystallographic analysis consistently demonstrates that morpholine rings adopt chair conformations in solid-state structures [13] [15]. This conformational preference reflects the optimal balance between torsional strain and steric interactions within the six-membered heterocycle. The chair conformation minimizes 1,3-diaxial interactions while maintaining ideal tetrahedral bond angles around the saturated carbon atoms [9].
The substitution pattern significantly influences conformational preferences. The 2,2-dimethyl substituents preferentially adopt equatorial orientations to minimize steric strain, while the 4-benzyl group also favors the equatorial position due to its bulk [10]. The 6-chloromethyl substituent can adopt either axial or equatorial orientations depending on the overall stereochemical configuration and crystal packing requirements [1] [4].
Ring Puckering Parameters
Quantitative analysis of ring puckering reveals characteristic parameters for the morpholine ring geometry. The puckering amplitude typically ranges from 0.55-0.65 Å, indicating a well-defined chair conformation with minimal deviation from ideality [13] [15]. The phase angle parameters confirm the chair geometry, with values consistent with established morpholine structural databases.
The presence of multiple substituents introduces asymmetry into the puckering analysis, with different ring sectors exhibiting varying degrees of deviation from perfect chair geometry. The oxygen and nitrogen heteroatoms contribute to the ring flexibility through their different bonding characteristics and lone pair orientations [9].
Conformational Dynamics and Flexibility
While solid-state structures provide static snapshots of molecular geometry, theoretical calculations reveal significant conformational flexibility in solution. The chair-to-chair interconversion barrier for substituted morpholines typically ranges from 8-12 kcal/mol, allowing rapid equilibration between conformers at room temperature [10] [16].
The axial-equatorial equilibrium for nitrogen substituents represents a particularly important aspect of morpholine conformational behavior. The nitrogen lone pair orientation influences both the electronic properties and the preferred conformation, with equatorial orientations generally favored due to reduced 1,3-diaxial interactions [10] [16].
The molecular mechanics parameterization of 4-Benzyl-6-(chloromethyl)-2,2-dimethylmorpholine requires specialized force field parameters to accurately represent the heterocyclic system and its substituents. Modern parameterization strategies combine quantum mechanical calculations with experimental data to develop reliable molecular mechanics descriptions [17] [18].
Force Field Development Strategy
The bonded parameters, including bond lengths, bond angles, and dihedral angles, are fitted to reproduce quantum mechanical geometries and vibrational frequencies. The morpholine ring parameters require particular attention due to the heterocyclic nature and the presence of both oxygen and nitrogen atoms with distinct electronic properties [17].
Non-bonded parameters, particularly van der Waals radii and well depths, are optimized to reproduce experimental properties such as crystal densities, sublimation enthalpies, and liquid-phase properties when available [17]. The chlorine atom parameters require careful calibration to represent both its size and polarizability effects accurately.
Electrostatic Parameter Development
The electrostatic parameters represent a critical component of the force field, particularly for heterocyclic compounds with significant charge distribution variations. Atomic charges are typically derived from quantum mechanical calculations using methods such as ChElPG (Charges from Electrostatic Potentials using a Grid) or RESP (Restrained Electrostatic Potential) fitting procedures [18].
The morpholine ring exhibits significant charge polarization, with the nitrogen atom carrying partial negative charge and adjacent carbon atoms showing corresponding positive charges. The oxygen atom also contributes to the electrostatic complexity through its lone pairs and their orientational preferences [19].
The benzyl and chloromethyl substituents introduce additional electrostatic complexity. The aromatic system requires appropriate treatment of π-electron delocalization effects, while the chloromethyl group demands accurate representation of the carbon-chlorine dipole moment [18].
Validation and Refinement Procedures
Force field validation involves comparison with experimental observables including crystal structures, vibrational spectra, and thermodynamic properties. Molecular dynamics simulations using the developed parameters should reproduce experimental crystal lattice parameters within 2-3% accuracy [17].
Conformational energy profiles calculated using molecular mechanics should agree with quantum mechanical results within 1-2 kcal/mol for relative energies between different conformers. The reproduction of vibrational frequencies provides an additional validation criterion, with acceptable agreement typically within 50-100 cm⁻¹ for fundamental modes [19].
Quantum chemical topology analysis provides fundamental insights into the electronic structure and bonding characteristics of 4-Benzyl-6-(chloromethyl)-2,2-dimethylmorpholine through the examination of electron density distributions and their topological properties.
Atoms in Molecules Analysis
The Atoms in Molecules (AIM) analysis reveals the partitioning of molecular electron density into atomic basins defined by zero-flux surfaces. For morpholine derivatives, this analysis provides quantitative measures of bond strengths, atomic charges, and interaction energies [21]. The morpholine ring exhibits characteristic bond critical points between all bonded atoms, with electron densities at these points reflecting bond strength variations.
The carbon-oxygen and carbon-nitrogen bonds in the morpholine ring show electron densities typical of single bonds, with values ranging from 0.25-0.35 electrons/bohr³. The Laplacian of electron density at these critical points indicates covalent bonding character with appropriate charge accumulation between atomic centers [21].
The benzyl substituent connection to the morpholine nitrogen exhibits bond critical point properties consistent with a single carbon-nitrogen bond, with electron density values around 0.28 electrons/bohr³. The aromatic system within the benzyl group shows characteristic π-electron delocalization patterns through ring critical points and their associated electron density distributions [21].
Natural Bond Orbital Analysis
Natural Bond Orbital (NBO) analysis provides insights into electron delocalization and hyperconjugation effects within the molecular framework. The morpholine ring exhibits significant orbital interactions between heteroatom lone pairs and adjacent sigma bonds, contributing to conformational preferences and electronic properties [19] [20].
The nitrogen lone pair participates in hyperconjugative interactions with adjacent carbon-hydrogen bonds, stabilizing particular conformational arrangements. The magnitude of these interactions, typically 2-8 kcal/mol, significantly influences the preferred molecular geometry and conformational energy differences [20].
The aromatic system of the benzyl group shows characteristic π-orbital interactions and delocalization energies. The connection between the aromatic system and the morpholine nitrogen creates extended conjugation opportunities that influence both electronic spectra and chemical reactivity patterns [19].
Electron Localization Function Analysis
The Electron Localization Function (ELF) provides visualization of electron pair localization and bonding character throughout the molecule. For morpholine systems, ELF analysis reveals distinct regions of electron localization corresponding to bonds, lone pairs, and core electrons [21].
The morpholine ring oxygen shows two distinct lone pair regions with high ELF values (>0.8), reflecting the expected sp³ hybridization pattern. The nitrogen atom exhibits a single prominent lone pair region, consistent with its pyramidal geometry and reduced electronegativity compared to oxygen [21].
The carbon-chlorine bond exhibits characteristic polarization in the ELF representation, with electron density shifted toward the more electronegative chlorine atom. This polarization influences both the vibrational properties and chemical reactivity of the chloromethyl substituent [21].
The analysis reveals that 4-Benzyl-6-(chloromethyl)-2,2-dimethylmorpholine exhibits complex electronic structure characteristics arising from the heterocyclic framework, aromatic substitution, and halogen-containing functionality. The comprehensive structural characterization through spectroscopic, crystallographic, and computational methods provides detailed understanding of this compound's molecular architecture and properties.